

# An In-depth Technical Guide to Dodecacarbonyltetrairidium(0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: B077418

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IUPAC Name: Dodecacarbonyl-1 $\kappa^3$ C,2 $\kappa^3$ C,3 $\kappa^3$ C,4 $\kappa^3$ C-[Td-(13)- $\Delta^4$ -closo]-tetrairidium(6 Ir—Ir)

## Abstract

This technical guide provides a comprehensive overview of the chemical compound Dodecacarbonyltetrairidium(0), commonly known as **Tetrairidium dodecacarbonyl**, with the chemical formula  $\text{Ir}_4(\text{CO})_{12}$ . This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis, structural properties, and spectroscopic characterization of this significant iridium cluster compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical and structural representations are visualized using Graphviz (DOT language) diagrams.

## Introduction

**Tetrairidium dodecacarbonyl** is a canary-yellow, air-stable crystalline solid.<sup>[1]</sup> It is the most common and stable binary carbonyl of iridium.<sup>[1]</sup> The molecule consists of a tetrahedral core of four iridium atoms, each bonded to three terminal carbonyl (CO) ligands.<sup>[2]</sup> This compound serves as a precursor in the synthesis of other organoiridium compounds and has been investigated for its catalytic properties.

## Synthesis of $\text{Ir}_4(\text{CO})_{12}$

The synthesis of **Tetrairidium dodecacarbonyl** is typically achieved through a two-step reductive carbonylation of hydrated iridium(III) chloride. The first step involves the formation of the intermediate complex  $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$ .<sup>[2]</sup>

## Experimental Protocol: Synthesis of $\text{Ir}_4(\text{CO})_{12}$

A detailed and verified procedure for the synthesis of Dodecacarbonyltetrairidium is provided in Inorganic Syntheses. The following is a summary of the key steps.

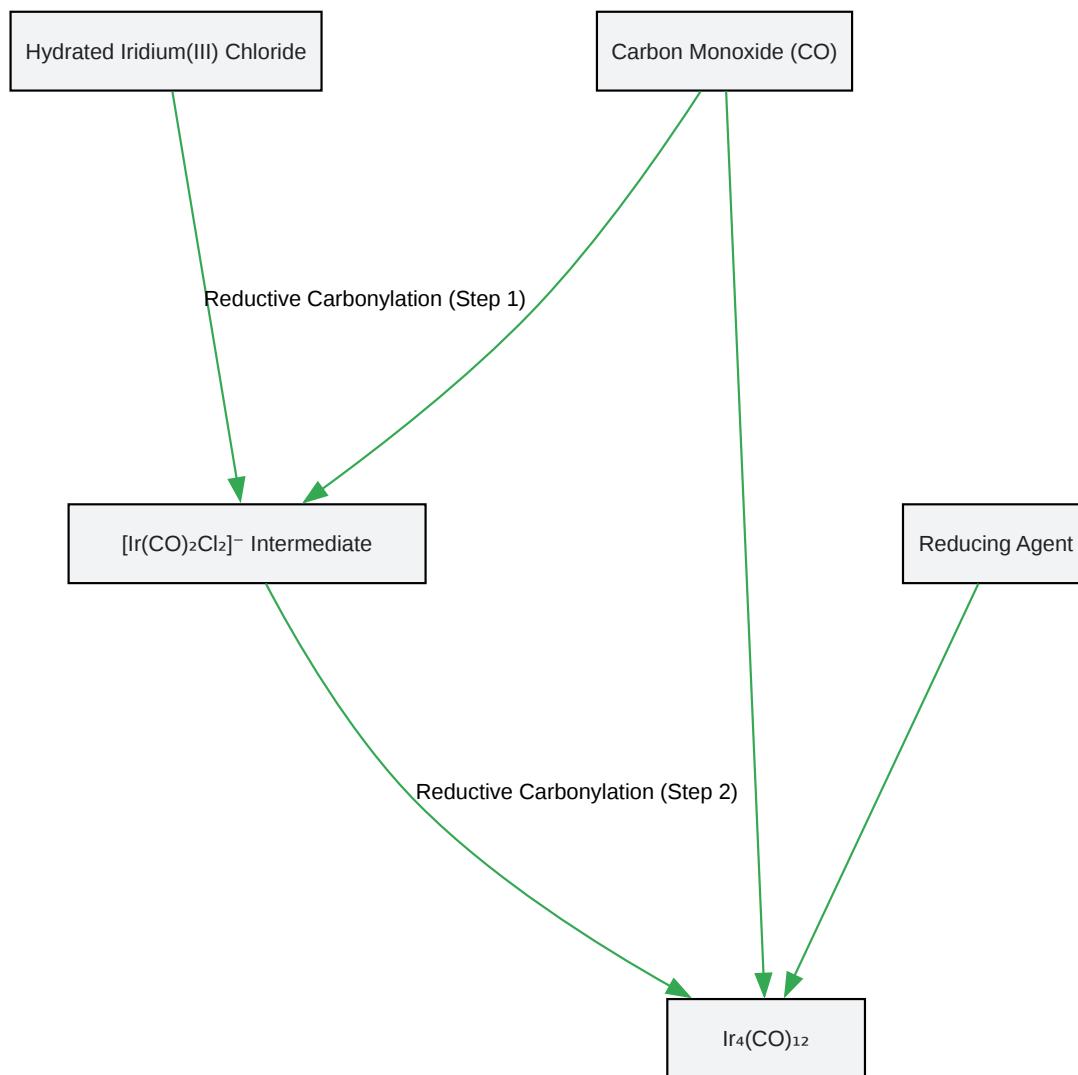
### Step 1: Preparation of the $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$ intermediate

- Hydrated iridium(III) chloride is dissolved in a suitable solvent.
- The solution is subjected to an atmosphere of carbon monoxide (CO) gas.
- The reaction mixture is heated to facilitate the formation of the dicarbonyldichloroiridate(I) anion.

### Step 2: Reductive Carbonylation to form $\text{Ir}_4(\text{CO})_{12}$

- The solution containing the  $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$  intermediate is treated with a reducing agent under a continued atmosphere of carbon monoxide.
- The reaction is typically carried out at elevated temperature and pressure.
- The product,  $\text{Ir}_4(\text{CO})_{12}$ , precipitates from the solution and is then isolated by filtration, washed, and dried.

## Synthesis Workflow

Synthesis Workflow for  $\text{Ir}_4(\text{CO})_{12}$ [Click to download full resolution via product page](#)

Caption: A flowchart illustrating the two-step synthesis of  $\text{Ir}_4(\text{CO})_{12}$ .

## Molecular Structure and Properties

$\text{Ir}_4(\text{CO})_{12}$  exhibits a tetrahedral geometry with  $\text{Td}$  symmetry. Each iridium atom is octahedrally coordinated, being bonded to three other iridium atoms and three terminal carbonyl ligands.<sup>[2]</sup>

## Structural Data

The following table summarizes key structural parameters obtained from X-ray crystallography.

Parameter	Value
Molecular Formula	$\text{Ir}_4(\text{CO})_{12}$
Molar Mass	1104.92 g/mol
Crystal System	Trigonal
Space Group	P3
Average Ir-Ir distance	2.693 Å

Data sourced from Churchill, M.R. & Hutchinson, J.P. (1978).

## Molecular Structure Diagram

Caption: A diagram showing the tetrahedral arrangement of iridium atoms in  $\text{Ir}_4(\text{CO})_{12}$ .

## Spectroscopic Characterization

The structure and bonding in  $\text{Ir}_4(\text{CO})_{12}$  have been extensively studied using various spectroscopic techniques.

## Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the carbonyl ligands in metal carbonyl clusters. The number and frequencies of the C-O stretching vibrations are indicative of the molecular symmetry and the nature of the metal-carbonyl bonding. For  $\text{Ir}_4(\text{CO})_{12}$  with its  $\text{Td}$  symmetry, all carbonyl ligands are terminal, which is reflected in the high frequency of the C-O stretching bands.

Spectroscopic Data	Wavenumber (cm <sup>-1</sup> )
IR Spectroscopy	
v(CO)	2070 (s)
v(CO)	2032 (s)
Raman Spectroscopy	
v(CO)	2115 (m)
v(CO)	2065 (vs)
v(Ir-Ir)	163 (s)
v(Ir-Ir)	118 (w)

s = strong, vs = very strong, m = medium, w = weak. Data sourced from Creighton, J.A. & Heaton, B.T. (1981).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the equivalence of all twelve carbonyl ligands in the Td structure on the NMR timescale, the <sup>13</sup>C NMR spectrum of Ir<sub>4</sub>(CO)<sub>12</sub> in solution at room temperature is expected to show a single resonance for the carbonyl carbons.

Spectroscopic Data	Chemical Shift ( $\delta$ , ppm)
<sup>13</sup> C NMR	
Carbonyl Carbons	~160-180

Note: The exact chemical shift can vary depending on the solvent and temperature. The provided range is typical for terminal carbonyl ligands in similar metal clusters.

## Conclusion

Dodecacarbonyltetrairidium(0) is a cornerstone compound in the field of metal carbonyl cluster chemistry. Its well-defined tetrahedral structure and reactivity make it a valuable starting

material and a subject of fundamental research. This guide has provided a detailed overview of its synthesis, structural characterization, and spectroscopic properties, offering a valuable resource for professionals in chemistry and related disciplines.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)